[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid [4-(1-Methylpiperidin-4-yl)phenyl]boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13688070
InChI: InChI=1S/C12H18BNO2/c1-14-8-6-11(7-9-14)10-2-4-12(5-3-10)13(15)16/h2-5,11,15-16H,6-9H2,1H3
SMILES: B(C1=CC=C(C=C1)C2CCN(CC2)C)(O)O
Molecular Formula: C12H18BNO2
Molecular Weight: 219.09 g/mol

[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid

CAS No.:

Cat. No.: VC13688070

Molecular Formula: C12H18BNO2

Molecular Weight: 219.09 g/mol

* For research use only. Not for human or veterinary use.

[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid -

Specification

Molecular Formula C12H18BNO2
Molecular Weight 219.09 g/mol
IUPAC Name [4-(1-methylpiperidin-4-yl)phenyl]boronic acid
Standard InChI InChI=1S/C12H18BNO2/c1-14-8-6-11(7-9-14)10-2-4-12(5-3-10)13(15)16/h2-5,11,15-16H,6-9H2,1H3
Standard InChI Key PERYWXNUEBFAAQ-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)C2CCN(CC2)C)(O)O
Canonical SMILES B(C1=CC=C(C=C1)C2CCN(CC2)C)(O)O

Introduction

Molecular Structure and Chemical Identity

The molecular structure of [4-(1-Methylpiperidin-4-yl)phenyl]boronic acid consists of a phenyl ring directly bonded to a boronic acid group (B(OH)2-\text{B(OH)}_2) at the para position. This phenyl group is further substituted with a 1-methylpiperidin-4-yl moiety, a six-membered heterocyclic amine featuring a methyl group at the nitrogen atom. The piperidine ring adopts a chair conformation, with the methyl group occupying an equatorial position to minimize steric hindrance .

Key structural identifiers include:

PropertyValue
CAS Number2411875-80-2
IUPAC Name[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid
SMILESB(C1=CC=C(C=C1)C2CCN(CC2)C)(O)O
InChIKeyPERYWXNUEBFAAQ-UHFFFAOYSA-N
Molecular FormulaC12H18BNO2\text{C}_{12}\text{H}_{18}\text{BNO}_2
Molecular Weight219.09 g/mol

The boronic acid group facilitates interactions with diols and transition metals, while the piperidine moiety introduces basicity and conformational flexibility, influencing the compound’s solubility and reactivity .

Synthesis and Reaction Mechanisms

Suzuki-Miyaura Coupling

The primary synthetic route for [4-(1-Methylpiperidin-4-yl)phenyl]boronic acid involves the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that forms carbon-carbon bonds between aryl halides and boronic acids . In this method, 4-bromo-1-methylpiperidine reacts with a phenylboronic acid derivative under controlled conditions. The reaction typically employs a palladium catalyst (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4), a base such as potassium phosphate (K3PO4\text{K}_3\text{PO}_4), and a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

The mechanism proceeds through three stages:

  • Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of 4-bromo-1-methylpiperidine, forming a PdII\text{Pd}^{II} intermediate.

  • Transmetalation: The boronic acid transfers its aryl group to the palladium center, facilitated by the base.

  • Reductive Elimination: The palladium center couples the aryl groups, regenerating the Pd0\text{Pd}^0 catalyst and yielding the target compound .

Alternative Synthetic Approaches

While the Suzuki-Miyaura method is predominant, other strategies include:

  • Directed ortho-Metalation: Functionalization of pre-substituted phenyl rings via lithiation or magnesiation, followed by boronation .

  • Transmetalation Reactions: Exchange reactions between arylstannanes or arylsilanes and boron trihalides (BBr3\text{BBr}_3), though these are less common due to handling challenges .

Optimization of reaction conditions—such as temperature (typically 80–100°C), solvent polarity, and catalyst loading—is critical to achieving high yields and purity.

Chemical Properties and Reactivity

Physical Properties

Reported physical properties include:

  • Density: Predicted to be ~1.10 g/cm³, consistent with similar boronic acids .

  • Solubility: Soluble in polar solvents (e.g., methanol, DMF) but insoluble in nonpolar solvents like hexanes .

  • pKa: The boronic acid group exhibits a pKa of approximately 8.4, making it moderately acidic and capable of forming boronate esters with diols under physiological conditions .

Reactivity

The compound’s reactivity is dominated by its boronic acid functionality:

  • Cross-Coupling Reactions: Participates in Suzuki-Miyaura, Chan-Lam, and Petasis reactions to form biaryl, aryl amine, or allylic amine products .

  • Complexation with Diols: Forms reversible covalent bonds with carbohydrates and other diol-containing molecules, a property exploited in sensor development and drug delivery .

  • Oxidation: The boronic acid group can oxidize to phenolic derivatives under strong oxidative conditions, though this is typically undesired in synthetic applications .

The piperidine moiety contributes to the molecule’s basicity, with a predicted pKa of ~10.5 for the amine nitrogen, enabling protonation under acidic conditions and influencing solubility profiles .

Applications in Research and Industry

Organic Synthesis

[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid is widely used as a building block in the synthesis of complex molecules. Notable applications include:

  • Pharmaceutical Intermediates: Serves as a precursor to kinase inhibitors and antipsychotic agents, where the piperidine ring enhances blood-brain barrier penetration .

  • Materials Science: Incorporated into metal-organic frameworks (MOFs) and polymers for gas storage or catalysis, leveraging its boronic acid’s ability to coordinate metals .

Medicinal Chemistry

Derivatives of this compound exhibit promising biological activities:

  • Anticancer Potential: Analogous phenylboronic acids have demonstrated inhibitory effects on cancer cell lines by targeting proteasomes or tyrosine kinases .

  • Enzyme Inhibition: The boronic acid group can act as a transition-state analog, inhibiting serine proteases and other hydrolytic enzymes .

Sensor Development

The compound’s diol-binding capability enables its use in glucose sensors and diagnostic assays, where it facilitates selective recognition of biomolecules .

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